
N-hydroxybutanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCHURBDSNSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329294 | |
Record name | N-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-91-8 | |
Record name | N-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4312-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of N-hydroxybutanamide
The fundamental chemical and physical characteristics of N-hydroxybutanamide are crucial for its application in research.
Property | Value | Source |
---|---|---|
Molecular Formula | C4H9NO2 | |
Molecular Weight | 103.12 g/mol | ontosight.ai |
IUPAC Name | This compound | targetmol.com |
CAS Number | 927-60-6 | ontosight.ai |
Melting Point | 115-120 °C | ontosight.ai |
Solubility | Soluble in water | ontosight.ai |
Pharmacological and Biological Activities of N-hydroxybutanamide and Its Derivatives
Antitumor and Anticancer Research
Derivatives of N-hydroxybutanamide have shown considerable promise in the realm of cancer therapy. Research has focused on their ability to inhibit key enzymes involved in tumor growth and metastasis, leading to significant antitumor effects in preclinical models. banrepcultural.org The structural backbone of this compound is a key feature in well-known MMP inhibitors like batimastat, underscoring its potential for developing new anticancer agents. mdpi.comresearchgate.net
Matrix Metalloproteinase (MMP) Inhibition
A significant area of research for this compound derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). banrepcultural.orgmdpi.com MMPs are a family of enzymes that are instrumental in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. By inhibiting these enzymes, this compound derivatives can potentially impede the spread of cancer. The hydroxamic acid moiety within these derivatives is a common feature in inhibitors of various metalloenzymes. nih.gov
Certain this compound derivatives have demonstrated notable inhibitory activity against specific MMPs. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with a half-maximal inhibitory concentration (IC50) of approximately 1 to 1.5 μM. mdpi.comnih.gov This derivative showed a more pronounced effect on these MMPs compared to MMP-3, where inhibition occurred at a higher concentration of about 10 μM. mdpi.comnih.gov The inhibitory action of these derivatives is attributed to their ability to bind to the active site of the MMP enzyme, thereby preventing the degradation of the extracellular matrix.
Compound Derivative | Target MMPs | IC50 Value (μM) |
---|---|---|
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5 |
The structure of this compound derivatives plays a crucial role in their MMP inhibitory activity. Studies have shown that modifications to the chemical structure can significantly impact their efficacy. For example, derivatives containing a diacylated hydrazine fragment did not exhibit MMP inhibition at a concentration of 10 μM. mdpi.comnih.gov Similarly, altering the position of a nitro group or replacing it with a methoxy group on the benzene ring did not lead to significant MMP-inhibiting activity. mdpi.comnih.gov In contrast, an iodoaniline-bearing this compound derivative demonstrated potent MMP inhibition. mdpi.com Molecular docking studies have suggested that this iodoaniline derivative has a strong affinity for the active site of MMP-9. nih.gov These findings highlight the importance of the aniline derivative component in the structure for effective MMP inhibition and suggest that further modifications could lead to even more potent and specific inhibitors. mdpi.com
The antitumor and antimetastatic potential of this compound derivatives has been demonstrated in preclinical studies. In a mouse model of B16 melanoma, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide significantly inhibited tumor growth by 61.5% and reduced metastasis by a remarkable 88.6%. banrepcultural.orgmdpi.com These in vivo studies also indicated that this compound has low acute toxicity. mdpi.comnih.gov The antimetastatic effects are directly linked to the compound's ability to inhibit MMPs, which are crucial for cancer cell invasion and spread. Furthermore, a hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which combines a hydroxamate group for MMP inhibition and a sulfonamide group for inducing apoptosis, showed a 60% reduction in metastasis volume in a Lewis lung carcinoma model.
Compound Derivative | Cancer Model | Tumor Growth Inhibition | Metastasis Inhibition |
---|---|---|---|
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | B16 Melanoma (in vivo) | 61.5% | 88.6% |
4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide | Lewis Lung Carcinoma (in vivo) | Not Specified | 60% |
Despite the promising preclinical results of MMP inhibitors, their translation into successful clinical therapies has been challenging. mdpi.comimrpress.com Early broad-spectrum MMP inhibitors, such as marimastat, failed in clinical trials due to a lack of therapeutic efficacy and significant side effects, most notably musculoskeletal toxicity. mdpi.compatsnap.com These challenges have been attributed to several factors, including poor selectivity, low bioavailability, off-target effects, and metabolic instability of the inhibitor compounds. imrpress.commdpi.comnih.gov The complexity of the roles of different MMPs in both normal physiological processes and disease progression also adds to the difficulty of developing safe and effective MMP-targeted therapies. patsnap.com Overcoming these hurdles will require the development of more selective inhibitors with improved pharmacokinetic profiles and a better understanding of the specific MMPs to target in different cancers. imrpress.comnih.gov
Preclinical Efficacy in Tumor Growth and Metastasis Models
Histone Deacetylase (HDAC) Inhibition
In addition to their action on MMPs, this compound and its derivatives are also recognized as inhibitors of histone deacetylases (HDACs). nih.govscbt.com HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. nih.gov By inhibiting HDACs, these compounds can alter gene expression in a way that can lead to cancer cell death and inhibit tumor growth. nih.gov
The this compound moiety is a known feature in compounds designed as HDAC inhibitors. ontosight.ai For example, Butyrylhydroxamic acid, also known as this compound, is a potent HDAC inhibitor. scbt.comtargetmol.commedchemexpress.commedchemexpress.com Another derivative, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, which has been named droxinostat, has been identified as a selective HDAC inhibitor. nih.govaacrjournals.org Droxinostat selectively inhibits HDAC3, HDAC6, and HDAC8, and this activity is crucial for its ability to sensitize cancer cells to apoptosis. nih.govexchemistry.com Specifically, a derivative named 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide 10a has shown impressive preferential inhibition of HDAC6 with a submicromolar potency. nih.gov
Selective HDAC Inhibition (e.g., HDAC3, HDAC6, HDAC8)
A prominent derivative, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, also known as droxinostat, has been identified as a selective histone deacetylase (HDAC) inhibitor. nih.govexchemistry.com Research demonstrates that droxinostat selectively inhibits HDAC3, HDAC6, and HDAC8, while showing minimal to no activity against other isoforms such as HDAC1, HDAC2, HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10. exchemistry.commedkoo.com The inhibitory concentrations (IC50) for droxinostat were determined to be 16.9 μM for HDAC3, 2.47 μM for HDAC6, and 1.46 μM for HDAC8. exchemistry.com
Other derivatives have also shown preferential inhibition. For example, 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide displayed a submicromolar potency against HDAC6 with an IC50 value of 510 nM. nih.govtandfonline.com The small molecule 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) has been shown to exert its effects, such as the downregulation of the anti-apoptotic protein FLIP, through the inhibition of the class II deacetylase HDAC8. mdpi.com Furthermore, this compound itself is recognized as a potent inhibitor of histone deacetylase (HDAC) enzymes. medchemexpress.com
Molecular Mechanisms of HDAC Inhibition
The primary mechanism by which this compound derivatives inhibit HDACs is characteristic of hydroxamic acids. acs.org These molecules act as metalloenzyme inhibitors by chelating the zinc ion (Zn(II)) located within the catalytic active site of the HDAC enzyme. acs.org This interaction, typically a bidentate coordination, occludes the binding site and prevents the enzyme from performing its catalytic function of removing acetyl groups from lysine residues on histone and non-histone proteins. acs.org
Molecular docking studies have provided more detailed insights into these interactions. For the derivative 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide, its inhibitory activity against HDAC6 is attributed to π-π stacking interactions with amino acids in the enzyme's hydrophobic channel, in addition to the crucial bidentate capture of the zinc cofactor. nih.gov Analysis of gene expression following treatment with droxinostat showed changes that closely resembled those caused by other known HDAC inhibitors, further confirming its mechanism of action is through HDAC inhibition. nih.govaacrjournals.org
Sensitization to Death Receptor Ligands
A key biological activity of this compound derivatives is their ability to sensitize malignant cells to apoptosis induced by death receptor ligands. nih.govaacrjournals.org The compound droxinostat (4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide) was identified in a chemical library screen as an agent that can restore sensitivity in resistant cancer cells to ligands of the tumor necrosis factor (TNF)-family death receptors, such as Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL). aacrjournals.orgaacrjournals.orgresearchgate.net This sensitization effect allows for the induction of apoptosis via the extrinsic pathway, overcoming a common resistance mechanism in tumors. aacrjournals.orgresearchgate.net Droxinostat also sensitizes cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. researchgate.net
Downregulation of c-FLIP Variants (mRNA and Protein)
The molecular basis for the sensitization to death receptor ligands by droxinostat is the downregulation of c-FLIP (cellular FLICE-like inhibitory protein). nih.govaacrjournals.orgresearchgate.net c-FLIP is a critical intracellular inhibitor of the extrinsic apoptosis pathway, where it structurally resembles and competes with procaspase-8, preventing its activation at the death-inducing signaling complex (DISC). aacrjournals.orgsemanticscholar.org
Studies have consistently shown that droxinostat, also referred to as CMH, decreases the expression of both the long (c-FLIPL) and short (c-FLIPS) splice variants of c-FLIP at both the messenger RNA (mRNA) and protein levels. researchgate.netnih.govnih.govmdpi.com By reducing the levels of this key inhibitor, the compound effectively lowers the threshold for apoptosis induction through death receptors. nih.govnih.gov
Induction of Apoptosis and PARP Degradation
The downregulation of c-FLIP by this compound derivatives directly leads to the activation of the apoptotic cascade. nih.govnih.gov With reduced c-FLIP, procaspase-8 can be effectively recruited to the DISC and activated, initiating a caspase cascade that culminates in programmed cell death. nih.gov A hallmark of this process is the degradation of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov Cleavage and degradation of PARP by activated caspases is a well-established indicator of apoptosis. Research has confirmed that treatment with 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) results in PARP degradation and induces apoptosis in cancer cells. semanticscholar.orgnih.govnih.gov
Cytotoxicity Profiles in Cancer Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated across various cancer cell lines to determine their potential as anticancer agents.
Carcinoma Cell Lines (HeLa, HepG2)
In studies involving carcinoma cell lines such as cervical cancer (HeLa) and liver carcinoma (HepG2), derivatives of this compound have generally shown low direct cytotoxicity. mdpi.combanrepcultural.org For a series of newly synthesized this compound derivatives, the half-maximal inhibitory concentrations (IC50) were typically above 100 μM after 72 hours of exposure, classifying them as having low toxicity. mdpi.com For instance, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide showed an IC50 of 144.1 ± 1.8 μM in HeLa cells and 137.9 ± 2.1 μM in HepG2 cells. mdpi.com
However, some derivatives display selective sensitivity. N¹-hydroxy-N⁴-(pyridin-4-yl)succinamide was found to be most effective against HeLa cells when compared to other cancer cell lines like HepG2. researchgate.net Additionally, a hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, was shown to effectively induce apoptosis and cause cell cycle arrest in HeLa cells. nih.gov
Below is a table summarizing the cytotoxicity data for several this compound derivatives in HeLa and HepG2 cell lines.
Data sourced from a 2023 study on new this compound derivatives. mdpi.com
Glioma Cell Lines (A-172, U-251 MG)
Recent studies have investigated the cytotoxic effects of newly synthesized this compound derivatives on various cancer cell lines, including the human glioblastoma multiforme cell lines A-172 and U-251 MG. mdpi.comnih.gov One particular derivative, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, exhibited slight toxicity towards both A-172 and U-251 MG glioma cell lines. mdpi.combanrepcultural.orgnih.govjensenlab.orgresearcher.lifescilit.com In a broader screening, glioblastoma cells A-172 and U-251 MG showed sensitivity to a specific this compound derivative (compound 4 in the study), while other tested derivatives had limited effects. nih.gov
Selectivity Against Non-Cancerous Cells (FetMSC, Vero)
A crucial aspect of cancer therapy is the selectivity of a compound for cancer cells over healthy, non-cancerous cells. Studies on this compound derivatives have shown promising results in this regard. The non-cancerous cell lines, including fetal mesenchymal stem cells (FetMSC) and African green monkey kidney epithelial cells (Vero), were found to be the least sensitive to the tested compounds. mdpi.combanrepcultural.orgnih.govjensenlab.orgresearcher.lifescilit.com
Specifically, non-cancerous FetMSC and Vero cells displayed little to no sensitivity to a range of newly synthesized this compound derivatives. mdpi.com One compound did show some toxicity to FetMSC cells, but only at the highest concentration tested. mdpi.com This suggests a favorable selectivity profile for these derivatives, minimizing potential harm to healthy tissues.
Antimetastatic Effects
The spread of cancer cells from the primary tumor to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. Matrix metalloproteinases (MMPs) are enzymes that play a critical role in this process by breaking down the extracellular matrix, allowing cancer cells to invade surrounding tissues. mdpi.com
This compound derivatives have been investigated for their ability to inhibit MMPs and, consequently, their antimetastatic potential. mdpi.combanrepcultural.orgnih.govjensenlab.orgresearcher.lifescilit.com An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM. mdpi.combanrepcultural.orgnih.govresearcher.life In a mouse model of B16 melanoma, this same derivative showed a significant 88.6% inhibition of metastasis. mdpi.combanrepcultural.orgnih.gov
Another study highlighted a hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which reduced metastasis volume by 60% in a Lewis lung carcinoma model. nih.gov These findings underscore the potential of this compound derivatives as antimetastatic agents. mdpi.combanrepcultural.orgnih.govnih.gov
Modulation of Cellular Signaling Pathways in Cancer
Cancer development and progression are often driven by dysregulated cellular signaling pathways that control cell growth, proliferation, and survival. cellsignal.comfrontiersin.org this compound and its derivatives have been shown to modulate these pathways, suggesting a mechanism for their anticancer effects.
One of the key targets of this compound derivatives is the family of matrix metalloproteinases (MMPs). mdpi.com By inhibiting MMPs, these compounds can interfere with signaling systems at the cell surface that are crucial for cell differentiation, migration, proliferation, and apoptosis. mdpi.com
Furthermore, research on a small molecule inhibitor of c-FLIP, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), has shown that it can downregulate the mRNA and protein levels of c-FLIP, a major inhibitor of apoptosis. nih.gov This leads to reduced cell survival and induced apoptosis in breast cancer cells. nih.gov The c-FLIP protein is also involved in other signaling pathways, such as Wnt signaling, which can promote cancer cell proliferation. nih.gov
The PI3K/AKT/mTOR pathway is another critical signaling cascade often hyperactivated in cancer. cellsignal.comfrontiersin.org While direct modulation by this compound is still under investigation, its influence on related pathways suggests a potential for broader effects on cancer cell signaling.
Antimicrobial Research
In addition to their anticancer properties, this compound derivatives have demonstrated promising antimicrobial activity. mdpi.comresearchgate.net
Activity Against Bacterial Pathogens (including Macrolide-Resistant Strains)
The emergence of antibiotic-resistant bacteria is a major global health threat. mdpi.com Research into new antimicrobial agents is therefore of critical importance. A derivative of the macrolide antibiotic clarithromycin, modified with an this compound moiety (CHEMBL3735629), has shown potent activity against various bacterial strains, including those resistant to macrolide antibiotics. ontosight.aiontosight.ai
Macrolide resistance often occurs through modification of the bacterial ribosome, the target of these antibiotics, or through efflux pumps that actively remove the drug from the bacterial cell. mdpi.comnih.govnih.gov The structural modifications in these new this compound derivatives may help overcome these resistance mechanisms. ontosight.ai Further studies have also shown that N-(o-hydroxyphenyl) benzohydroxamic acids exhibit significant activity against Escherichia coli. researchgate.net
Antifungal Activity (e.g., against Candida albicans)
Candida albicans is a common fungal pathogen that can cause a range of infections, particularly in immunocompromised individuals. nih.gov The development of new antifungal agents is crucial, especially with the rise of drug-resistant strains. nih.gov
Novel matrine-hydroxamic acid derivatives have shown exceptional inhibitory activity against Candida albicans. nih.gov One of the most potent compounds exhibited a minimum inhibitory concentration (MIC) value significantly lower than the clinical antibiotic fluconazole. nih.gov The mechanism of action appears to involve the prevention of biofilm formation and the disruption of established biofilms. nih.gov Another study demonstrated that N-(4-halobenzyl)amides are effective against several Candida strains, including those resistant to fluconazole. mdpi.com N-butylphthalide has also shown antifungal activity against C. albicans and synergistic effects when combined with fluconazole. nih.gov
Biofilm Formation Prevention
Mechanisms of Antimicrobial Action (e.g., Metal Ion Chelation, Bacterial Metalloenzyme Inhibition)
The primary mechanism underlying the antimicrobial and anti-biofilm activity of this compound and its derivatives is their function as metal ion chelators. rsc.orgacs.org The hydroxamic acid group can form stable complexes with essential metal ions like zinc (Zn²⁺) and iron (Fe³⁺). rsc.orgacs.org This ability allows them to act as potent inhibitors of metalloenzymes, which are crucial for bacterial survival. rsc.org
By sequestering these metal ions, hydroxamic acid derivatives can inhibit key bacterial enzymes. A significant target is UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme that is essential for the biosynthesis of lipid A in Gram-negative bacteria. acs.org Inhibiting LpxC disrupts the formation of the outer membrane, leading to antibacterial effects. Furthermore, by chelating iron, these compounds can interfere with bacterial siderophore-mediated iron uptake, effectively starving the bacteria of this vital nutrient and suppressing their growth. rsc.org Proteomic studies have indicated that the targets of hydroxamic acid complexes in mycobacteria are related to stress adaptation, including cell wall lipid biosynthesis and siderophore metabolism. nih.gov The this compound fragment is a common feature in known inhibitors of matrix metalloproteinases (MMPs), further highlighting its role in targeting metalloenzymes. mdpi.comsciprofiles.com
Neurological and Pain Management Research
Beyond their antimicrobial effects, derivatives of this compound have emerged as promising candidates for the treatment of neurological conditions, particularly neuropathic pain. researchgate.netnih.gov This debilitating type of chronic pain results from damage to the somatosensory nervous system and is often resistant to existing therapies. researchgate.netresearchgate.net
Antinociceptive Properties in Neuropathic Pain Models
Research has demonstrated that derivatives of this compound possess significant antinociceptive (pain-relieving) properties. researchgate.netnih.gov The primary mechanism of action identified is the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). researchgate.netnih.gov GABA is the main inhibitory neurotransmitter in the central nervous system, and by blocking its reuptake via GATs, these compounds enhance GABAergic transmission, which helps to dampen pain signals. researchgate.netnih.gov Studies have shown that N-benzyl-4-hydroxybutanamide derivatives can inhibit all four subtypes of mouse GABA transporters (mGAT1-4). researchgate.netnih.gov
Chemotherapy-induced neuropathic pain (CINP) is a common and severe side effect of anticancer drugs like oxaliplatin and paclitaxel. researchgate.netacs.org Several studies have used rodent models of CINP to evaluate the efficacy of this compound derivatives. nih.govacs.org In these models, specific functionalized amino acid derivatives based on the 4-hydroxybutanamide structure were tested. nih.gov
Two compounds in particular, designated 50a and 56a, showed notable antinociceptive effects in both the oxaliplatin- and paclitaxel-induced neuropathic pain models. researchgate.netnih.govacs.org These compounds were found to significantly alleviate the pain symptoms associated with these chemotherapies without inducing motor deficits, which is a crucial advantage. researchgate.netnih.gov
Diabetic neuropathy is a frequent complication of diabetes, often leading to chronic pain. nih.govacs.org The streptozotocin (STZ)-induced diabetic model in rodents is a standard for studying this condition. nih.govnih.gov The same this compound derivatives that were effective in CINP models have also been tested for diabetic neuropathic pain. nih.govacs.org
In the streptozotocin model, compounds 50a and 56a again demonstrated significant antinociceptive properties. researchgate.netnih.govacs.org Research highlighted that compound 56a showed predominant activity across all three tested neuropathic pain models (oxaliplatin, paclitaxel, and streptozotocin), identifying it as a particularly promising candidate for managing neuropathic pain of different origins. researchgate.netnih.govacs.org
The table below summarizes the antinociceptive findings for key this compound derivatives in various pain models.
Compound | Neuropathic Pain Model | Finding | Reference |
Compound 50a | Oxaliplatin-Induced | Showed antinociceptive properties | nih.govacs.org |
Paclitaxel-Induced | Showed antinociceptive properties | nih.govacs.org | |
Streptozotocin-Induced | Showed antinociceptive properties | nih.govacs.org | |
Compound 56a | Oxaliplatin-Induced | Showed predominant antinociceptive activity | researchgate.netnih.govacs.org |
Paclitaxel-Induced | Showed predominant antinociceptive activity | researchgate.netnih.govacs.org | |
Streptozotocin-Induced | Showed predominant antinociceptive activity | researchgate.netnih.govacs.org |
Chemotherapy-Induced Neuropathic Pain (Oxaliplatin, Paclitaxel Models)
Anticonvulsant Activity
Derivatives of this compound have been identified as promising anticonvulsant agents. ontosight.ai Research has focused on their ability to modulate the γ-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system. ptfarm.pl Enhancing GABAergic transmission is a well-established strategy for controlling seizures. tandfonline.com
A notable study on tricyclic N-benzyl-4-hydroxybutanamide derivatives identified specific compounds with significant anticonvulsant effects. researchgate.netnih.gov For instance, compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety) demonstrated predominant anticonvulsant activity in preclinical models. researchgate.netnih.gov This activity is linked to the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. tandfonline.com By inhibiting these transporters, these compounds increase the availability of GABA, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability that can lead to seizures. tandfonline.com
Antidepressant-like Properties
The GABAergic system is also implicated in the pathophysiology of psychiatric conditions, including depression. researchgate.netnih.gov Consequently, this compound derivatives that modulate this system have been investigated for their potential antidepressant effects.
In the same study that highlighted anticonvulsant activities, a different derivative, compound 23a (N-benzyl-4-hydroxybutanamide bearing a dibenzocycloheptatriene moiety), was found to exhibit significant antidepressant-like properties in mouse models. researchgate.netnih.gov This suggests that while the core this compound structure is key, specific structural modifications can tune the pharmacological profile towards different neurological targets. The antidepressant effects are also thought to stem from the enhancement of GABAergic tone, which is often reduced in depressive disorders. researchgate.net
GABA Transporter Inhibition (mGAT1-4)
The primary mechanism underlying the anticonvulsant and antidepressant-like activities of this compound derivatives is their inhibition of the four murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. ptfarm.plresearchgate.net These transporters are crucial for regulating GABA levels in the brain. tandfonline.com
Research has shown that N-benzyl-4-hydroxybutanamide derivatives can act as inhibitors across all four mGAT subtypes. researchgate.netnih.gov The inhibitory potency varies depending on the specific chemical substitutions on the derivative. For example, compound 23a was identified as a nonselective GAT inhibitor with a slight preference for mGAT4, whereas compound 24e showed relatively high inhibitory activity towards mGAT2. researchgate.netnih.gov The ability to target specific GAT subtypes, or to inhibit them non-selectively, offers a versatile platform for developing new therapies for neurological disorders. tandfonline.comresearchgate.net
Table 1: Inhibitory Potency of this compound Derivatives on GABA Transporters (mGATs)
Compound | Target Preference | pIC50 Value | Primary Observed Activity |
---|---|---|---|
Compound 23a | mGAT4 (slight preference) | 5.02 ± 0.11 | Antidepressant-like |
Compound 24e | mGAT2 (relatively high) | 5.34 ± 0.09 | Anticonvulsant |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency. Data sourced from a study on tricyclic N-benzyl-4-hydroxybutanamide derivatives. researchgate.netnih.gov
Anti-inflammatory Research
Beyond the central nervous system, derivatives of this compound have demonstrated significant anti-inflammatory properties. This activity is often attributed to the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and in inflammatory processes. researchgate.netresearchgate.netnih.gov
Studies have shown that certain this compound derivatives can inhibit pro-inflammatory cytokines. For instance, N-(4-fluorobenzyl)-4-hydroxybutanamide has been shown to inhibit the expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6). Furthermore, research into hydroxamic acids, the class of compounds to which this compound belongs, has highlighted their potential as inhibitors of enzymes like cyclooxygenases, which are key targets in anti-inflammatory therapy. researchgate.net
Modulation of Inflammatory Disorders
The anti-inflammatory potential of this compound derivatives extends to their ability to modulate various inflammatory disorders. By inhibiting MMPs, these compounds can prevent the breakdown of tissue that is characteristic of chronic inflammatory conditions. researchgate.netresearchgate.net For example, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14, which are involved in tissue remodeling in diseases like cancer and arthritis. nih.gov The ability to modulate the activity of these enzymes and reduce pro-inflammatory signals makes these compounds interesting candidates for further research into treatments for a range of inflammatory diseases. researchgate.nettandfonline.com
Role in Osteoarthritis (OA) Pathogenesis
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. frontiersin.org Recent research has pointed to the crucial role of hypoxia (low oxygen levels) and the associated immune microenvironment in the development and progression of OA. mdpi.comfrontiersin.org
Association with Hypoxia and Immune Microenvironment
Hypoxia is a significant feature of the OA joint, and it influences the behavior of chondrocytes (cartilage cells) and immune cells. mdpi.comnih.gov Hypoxia can trigger inflammatory pathways, such as the NF-kappa B signaling pathway, and affect immune cell infiltration into the joint. frontiersin.orgmdpi.com Studies have shown a significant correlation between the level of hypoxia and the composition of the immune microenvironment in OA. mdpi.com For instance, a higher hypoxia status is associated with an increase in pro-inflammatory T helper cells. mdpi.com
Hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α, are key proteins that mediate the cellular response to low oxygen. frontiersin.orgnih.gov While HIF-1α can have protective effects on cartilage, HIF-2α is generally considered catabolic, promoting cartilage degradation. frontiersin.org The inflammatory microenvironment in OA, rich in cytokines like IL-1β, can be exacerbated by hypoxic conditions. frontiersin.org While direct studies linking this compound to the hypoxic-inflammatory axis in OA are still emerging, its known anti-inflammatory properties, such as the inhibition of IL-1β and MMPs, suggest a potential therapeutic role. nih.gov By reducing inflammation, these compounds could potentially mitigate the damaging effects of the hypoxic immune microenvironment in OA.
Impact on P53 Signaling, Cell Senescence, NF-kappa B Pathway, Ubiquitin-Mediated Proteolysis
The intricate interplay between cellular signaling pathways is crucial for maintaining homeostasis, and its dysregulation is a hallmark of various diseases. This compound and its derivatives have been investigated for their roles in modulating key pathways such as p53 signaling, cellular senescence, the NF-kappa B (NF-κB) pathway, and ubiquitin-mediated proteolysis.
P53 Signaling and Cell Senescence: The tumor suppressor protein p53 plays a pivotal role in inducing cell cycle arrest, apoptosis, and cellular senescence in response to cellular stress. aging-us.comembopress.org Cellular senescence is a state of irreversible growth arrest, and its induction is a critical mechanism for preventing the proliferation of damaged or potentially cancerous cells. aging-us.com The activation of Akt, a serine-threonine kinase, can promote senescence-like growth arrest through a p53/p21-dependent pathway. embopress.org This process involves the inhibition of the forkhead transcription factor FOXO3a by Akt, leading to an increase in reactive oxygen species (ROS) that in turn activates p53. embopress.org Some studies suggest a link between hypoxia and pathways such as p53 signaling and cell senescence in the context of certain degenerative diseases. nih.gov
NF-kappa B Pathway: The NF-κB pathway is a central regulator of inflammation, immune responses, cell survival, and proliferation. researchgate.net Overexpression of cellular FLICE-like inhibitory protein (c-FLIP), particularly the long isoform (c-FLIPL), can activate the NF-κB pathway by interacting with adaptor proteins like TRAF1, TRAF2, and RIP. mdpi.com This activation can be more robustly induced by the p43cFLIP fragment, a cleavage product of c-FLIPL. mdpi.com The NF-κB pathway is also implicated in cellular senescence, where it can contribute to the senescence-associated secretory phenotype (SASP). researchgate.net
Ubiquitin-Mediated Proteolysis: Ubiquitin-mediated proteolysis is a major pathway for the degradation of intracellular proteins, playing a fundamental role in numerous cellular processes. nih.govnobelprize.org This process involves the tagging of target proteins with ubiquitin, marking them for degradation by the proteasome. nih.govfrontiersin.org The degradation of key regulatory proteins by the ubiquitin-proteasome system (UPS) is critical for cell cycle control, DNA repair, and signal transduction. nobelprize.orgmdpi.com For instance, the HPV16 E6 oncoprotein facilitates the destruction of p53 through ubiquitin-mediated proteolysis. embopress.org Furthermore, the E3 ubiquitin ligase Itch can ubiquitinate c-FLIP, leading to its proteasomal degradation. exp-oncology.com.ua Dysregulation of the UPS has been linked to various diseases, including neurodegenerative disorders and cancer. frontiersin.orgmdpi.com A small molecule inhibitor, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), has been shown to downregulate c-FLIP mRNA and protein levels, leading to apoptosis in breast cancer cells. nih.gov
The following table summarizes the key molecular players and their roles in these interconnected pathways.
Pathway | Key Molecules | Function/Interaction |
P53 Signaling | p53, p21, Akt, FOXO3a | p53 induces cell cycle arrest and senescence. Akt can promote senescence via a p53/p21-dependent mechanism by inhibiting FOXO3a. embopress.org |
Cell Senescence | p16INK4A, p21WAF1/Cip1 | Irreversible cell cycle arrest triggered by stimuli like DNA damage. biophysics-reports.org |
NF-kappa B Pathway | NF-κB, c-FLIP, TRAF1/2, RIP | Regulates inflammation and cell survival. c-FLIPL can activate NF-κB. mdpi.com |
Ubiquitin-Mediated Proteolysis | Ubiquitin, Proteasome, E3 ligases (e.g., Itch) | Protein degradation system. Itch ubiquitinates c-FLIP for degradation. nih.govexp-oncology.com.ua |
Modulation of Matrix Metalloproteinase-12 in Inflammation
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a significant role in tissue remodeling and inflammation by degrading components of the extracellular matrix (ECM), particularly elastin. frontiersin.orgplos.org Dysregulation of MMP-12 activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), aneurysm, and certain oral diseases. acs.orgnih.govmdpi.com
MMP-12 is predominantly expressed by macrophages and its levels are often elevated in areas of active granulomatous inflammation. frontiersin.org Studies have shown that MMP-12 is crucial for the infiltration of immune cells responsible for inflammation and the progression of granulomas. frontiersin.org The degradation of elastin by MMP-12 can generate elastin-derived peptides, which act as chemoattractants for macrophages, thus perpetuating the inflammatory response. frontiersin.org
The this compound chemical fragment is a common feature in inhibitors of metalloenzymes, including MMPs. researchgate.net This has led to the development of this compound derivatives as potential therapeutic agents for modulating MMP-12 activity. Research indicates that pharmacological modulation of MMP-12 could be a promising strategy to counteract inflammation. researchgate.net For instance, selective MMP-12 inhibitors are being investigated for their potential to reduce tissue remodeling and inflammation in conditions like chronic rhinosinusitis with nasal polyps. plos.org
The table below details the role of MMP-12 in inflammation and the potential for its modulation.
Feature | Description |
Enzyme | Matrix Metalloproteinase-12 (MMP-12) / Macrophage Elastase |
Function | Degrades extracellular matrix components, particularly elastin. frontiersin.orgplos.org |
Role in Inflammation | Enables immune cell infiltration, promotes granuloma formation, and perpetuates inflammation through elastin degradation products. frontiersin.org |
Associated Diseases | COPD, aneurysm, chronic rhinosinusitis, periodontitis. plos.orgacs.orgmdpi.com |
Inhibitor Scaffold | The this compound fragment is found in many MMP inhibitors. researchgate.net |
Therapeutic Potential | Pharmacological modulation of MMP-12 is a strategy to reduce inflammation and pathological tissue remodeling. plos.orgresearchgate.net |
Analgesic and Antipyretic Properties (e.g., Bucetin)
Bucetin, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a compound that exhibits analgesic (pain-relieving) and antipyretic (fever-reducing) properties. cymitquimica.comglpbio.comcymitquimica.com It is structurally similar to phenacetin. researchgate.netiucr.org Bucetin was introduced in Germany as an alternative to phenacetin but was later withdrawn due to concerns about renal toxicity. researchgate.netdrugbank.comiucr.org
Mechanisms of Renal Toxicity Related to Metabolites (e.g., 4-ethoxyaniline, N-(4-ethoxyphenyl)hydroxylamine, 1-ethoxy-4-nitrosobenzene)
The renal toxicity associated with bucetin, specifically renal papillary necrosis, is believed to be linked to its metabolic breakdown products. researchgate.netiucr.orgiucr.org A key step in this process is the deacylation of bucetin by microsomal enzymes, which leads to the formation of 4-ethoxyaniline. researchgate.netiucr.org
This metabolite, 4-ethoxyaniline, and its subsequent oxidation products, N-(4-ethoxyphenyl)hydroxylamine and 1-ethoxy-4-nitrosobenzene, are thought to be the primary mediators of kidney damage. researchgate.netresearchgate.net The proposed mechanism involves the inhibition of prostaglandin E2 (PGE2) synthesis and a possible reduction in the expression of cyclooxygenase-2 (COX-2) by these metabolites. researchgate.netresearchgate.net This disruption in prostaglandin synthesis can lead to decreased renal blood flow, particularly in the renal papillae, resulting in ischemic damage and necrosis. wikipedia.org
The renal toxicity of bucetin is similar to that observed with phenacetin, although it may be less pronounced, potentially due to differences in the rate of deacylation. researchgate.netiucr.org
The following table outlines the metabolites of bucetin implicated in renal toxicity and their proposed mechanism of action.
Metabolite | Proposed Role in Renal Toxicity |
4-ethoxyaniline | Formed by deacylation of bucetin; a precursor to other toxic metabolites. researchgate.netiucr.org |
N-(4-ethoxyphenyl)hydroxylamine | An oxidation product of 4-ethoxyaniline; contributes to the inhibition of PGE2 synthesis. researchgate.netresearchgate.net |
1-ethoxy-4-nitrosobenzene | An autooxidation product of 4-ethoxyaniline; also implicated in inhibiting PGE2 synthesis. researchgate.netresearchgate.net |
Inhibition of PGE2 Synthesis and COX-2 Expression
The analgesic and antipyretic effects of drugs like bucetin are often linked to their ability to inhibit the synthesis of prostaglandins, which are key mediators of pain and inflammation. cymitquimica.com Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, primarily COX-2 at sites of inflammation. medsci.orgamegroups.orgnih.gov
The renal toxicity of bucetin's metabolites is thought to stem from their inhibitory action on PGE2 synthesis and potentially COX-2 expression. researchgate.netresearchgate.net PGE2 plays a crucial role in maintaining adequate blood flow to the kidneys. By inhibiting PGE2 synthesis, the metabolites of bucetin can compromise renal hemodynamics, leading to the pathological changes seen in analgesic nephropathy. researchgate.netwikipedia.org While the parent compound, bucetin, has analgesic properties likely through prostaglandin inhibition, its metabolic pathway unfortunately produces compounds that harm the kidneys through a similar, yet detrimental, mechanism. cymitquimica.comresearchgate.net
Pharmacological Investigations and Preclinical Study Methodologies
In Vitro Pharmacological Evaluation
In vitro studies provide a foundational understanding of the molecular targets and cellular effects of N-hydroxybutanamide derivatives. These assays are crucial for initial screening and for guiding further preclinical development.
Enzyme Inhibition Assays (e.g., MMP, HDAC)
This compound and its derivatives, which contain a hydroxamic acid moiety, are recognized for their ability to chelate metal ions like Zn(II), a key component in the active sites of metalloenzymes. acs.org This property makes them effective inhibitors of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). acs.org
Derivatives of this compound have been synthesized and assessed for their inhibitory action against MMPs, which are implicated in tumor progression and metastasis. For instance, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 value in the range of 1–1.5 μM. banrepcultural.orgmdpi.com
The inhibitory potential of this compound derivatives also extends to HDACs, which are significant targets in cancer therapy. acs.orgnih.gov A specific derivative, 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide, showed preferential inhibition of HDAC6 with a submicromolar IC50 value of 510 nM. nih.gov Another derivative, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, has been identified as a selective inhibitor of HDAC3, HDAC6, and HDAC8. researchgate.net The inhibition of HDACs is a key mechanism through which these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govdiva-portal.org
This compound Derivative | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
---|---|---|---|
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 μM | banrepcultural.orgmdpi.com |
1-benzylbenzimidazole-2-thio-N-hydroxybutanamide | HDAC6 | 510 nM | nih.gov |
4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | HDAC3, HDAC6, HDAC8 | Not specified | researchgate.net |
Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Survival, Cell Cycle Arrest)
Cell-based assays are instrumental in evaluating the cellular consequences of this compound treatment, including its effects on cell viability, proliferation, and programmed cell death. nih.gov
Cytotoxicity and Cell Survival: The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. banrepcultural.org For example, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) was shown to reduce cell survival in MCF-7 breast cancer cells, with an IC50 value of approximately 30 μM after 72 hours of treatment. nih.gov In contrast, some this compound derivatives exhibited low toxicity towards carcinoma cell lines like HeLa and HepG2, as well as non-cancerous cell lines. banrepcultural.orgmdpi.com The derivative 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide displayed cytotoxic activity against CCHE-45 choroid plexus carcinoma cells with an IC50 of 112.76 µM. nih.gov
Apoptosis: Several studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. CMH was found to induce apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov DAPI staining and annexin V binding assays confirmed that treatment with 10–100 μM of CMH for 48 hours resulted in 5–28% apoptosis. nih.gov The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds. nih.gov
Cell Cycle Arrest: this compound derivatives can also influence the cell cycle of cancer cells. researchgate.net By inhibiting HDACs, these compounds can disrupt the regulation of the cell cycle, often leading to arrest at specific phases. nih.gov This arrest prevents cancer cells from proliferating and can ultimately trigger apoptosis. researchgate.net
Derivative | Cell Line | Assay | Key Finding | Reference |
---|---|---|---|---|
4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) | MCF-7 (Breast Cancer) | Cytotoxicity (Methylene Blue) | IC50 ≈ 30 μM | nih.gov |
4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) | MCF-7 (Breast Cancer) | Apoptosis (DAPI, Annexin V) | 5-28% apoptosis at 10-100 μM | nih.gov |
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | HeLa, HepG2 (Carcinoma) | Cytotoxicity | Low toxicity | banrepcultural.orgmdpi.com |
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | A-172, U-251 MG (Glioma) | Cytotoxicity | Slightly toxic | banrepcultural.orgmdpi.com |
1-benzylbenzimidazole-2-thio-N-hydroxybutanamide | CCHE-45 (Choroid Plexus Carcinoma) | Cytotoxicity | IC50 = 112.76 µM | nih.gov |
High-Throughput Chemical Screening Strategies
High-throughput screening (HTS) has been a valuable tool in identifying this compound derivatives with specific biological activities. mdpi.com For instance, a high-throughput chemical screening approach led to the identification of 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH) as a small molecule inhibitor of c-FLIP, a protein that regulates apoptosis. nih.govmdpi.com This strategy allows for the rapid testing of large libraries of compounds to find those that modulate a specific biological pathway or target, accelerating the discovery of potential therapeutic agents. nih.gov
In Vivo Preclinical Models
Following promising in vitro results, this compound derivatives are often evaluated in animal models to assess their efficacy and pharmacological properties in a whole-organism context.
Murine Models of Cancer (e.g., B16 Melanoma)
Murine models of cancer are widely used to investigate the antitumor potential of new compounds. The B16 melanoma model, in particular, is a well-established syngeneic model used to study tumor growth and metastasis. mdpi.comnih.gov
An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was tested in a mouse model of B16 melanoma. banrepcultural.orgmdpi.com The study revealed that this compound exhibited both antitumor and antimetastatic effects. banrepcultural.orgmdpi.com Specifically, it led to a 61.5% inhibition of tumor growth and a significant 88.6% inhibition of metastasis. banrepcultural.orgmdpi.com These findings highlight the potential of this compound derivatives as lead structures for developing new anticancer agents. banrepcultural.orgresearchgate.net
Rodent Models of Neurological Conditions and Pain
Derivatives of this compound have also been investigated for their potential in treating neurological disorders and pain, primarily due to their ability to inhibit GABA transporters (GATs). nih.govresearchgate.net
In a study focusing on N-benzyl-4-hydroxybutanamide derivatives, specific compounds were identified as inhibitors of murine GATs (mGATs). nih.govresearchgate.net Compound 24e, 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide bearing a dibenzocycloheptadiene moiety, showed relatively high inhibitory activity towards mGAT2 and demonstrated significant anticonvulsant and antinociceptive effects in a formalin model of tonic pain in rodents. nih.govresearchgate.net Another derivative, compound 23a, which is an N-benzyl-4-hydroxybutanamide with a dibenzocycloheptatriene moiety, displayed antidepressant-like properties in mice. nih.govresearchgate.net These studies suggest that this compound derivatives could be promising candidates for the development of treatments for epilepsy, neuropathic pain, and depression. nih.govresearchgate.net
This compound Derivative | Preclinical Model | Key Findings | Reference |
---|---|---|---|
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | B16 Melanoma (Murine) | 61.5% tumor growth inhibition; 88.6% metastasis inhibition. | banrepcultural.orgmdpi.com |
Compound 24e (4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide derivative) | Rodent Model of Pain (Formalin Test) | Showed anticonvulsant and antinociceptive activity. | nih.govresearchgate.net |
Compound 23a (N-benzyl-4-hydroxybutanamide derivative) | Rodent Model of Depression | Demonstrated significant antidepressant-like properties. | nih.govresearchgate.net |
Toxicity Assessments (e.g., Acute Toxicity)
This compound, also known as butyrylhydroxamic acid, belongs to the class of hydroxamic acids. targetmol.commedchemexpress.com While specific comprehensive public data on the acute toxicity of this compound is limited, studies on its derivatives and related short-chain alkyl hydroxamic acids provide valuable insights. Generally, hydroxamic acids are reported to have low toxicities. journalagent.com
In vivo studies on a derivative, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, demonstrated low acute toxicity in a mouse model. banrepcultural.orgmdpi.comsciprofiles.comresearchgate.net Further investigations into various this compound derivatives showed low toxicity in vitro against several human cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (hepatocellular carcinoma), with IC₅₀ values generally above 100 μM. mdpi.com Non-cancerous cell lines were found to be the least sensitive to these compounds. banrepcultural.orgmdpi.comsciprofiles.com The toxicity profile of these derivatives can be influenced by their specific chemical structures; for instance, derivatives with a benzohydrazide moiety containing a meta- or para-nitro group were more toxic to carcinoma cells than one with an ortho-nitro group. mdpi.com
The table below summarizes the in vitro cytotoxicity of several this compound derivatives after 72 hours of exposure.
Compound Derivative | Cell Line | IC₅₀ (μM) |
ortho-nitro benzohydrazide | HeLa | > 200 |
meta-nitro benzohydrazide | HeLa | ~150 |
para-nitro benzohydrazide | HeLa | ~125 |
iodoaniline | HeLa | > 200 |
ortho-nitro benzohydrazide | HepG2 | > 200 |
meta-nitro benzohydrazide | HepG2 | ~175 |
para-nitro benzohydrazide | HepG2 | ~150 |
iodoaniline | HepG2 | > 200 |
Data sourced from a study on new this compound derivatives. mdpi.com
Structure-Activity Relationship (SAR) Studies
The biological effects of this compound are deeply connected to its chemical structure. SAR studies are crucial for optimizing its therapeutic potential by modifying its molecular framework. nih.gov The typical pharmacophore model for hydroxamic acid-based inhibitors includes a zinc-binding group (the hydroxamic acid), a linker region (the butanamide backbone), and a "cap" group that interacts with the surface of the target protein. nih.gov
Influence of Molecular Geometry and Functional Groups on Biological Activity
The biological activity of this compound is critically dependent on its key functional groups: the N-hydroxy group and the amide linkage. The hydroxamic acid moiety (-C(=O)N-OH) is a primary determinant of its mechanism of action, largely due to its ability to chelate metal ions, particularly zinc (Zn²⁺), within the active sites of metalloenzymes. tandfonline.comacs.org This interaction is fundamental to its inhibitory capacity against enzymes like histone deacetylases (HDACs). tandfonline.com
The butanamide portion serves as the linker. The length and composition of this aliphatic chain are known to significantly influence the inhibitory activity of hydroxamic acids against their targets. tandfonline.comdoi.org For instance, in a series of saccharin hydroxamates, compounds with a five-methylene linker showed good inhibitory activities, whereas those with shorter linkers were less effective. doi.org Modifications to the cap group, which would be a terminal functionalization of the butyryl chain in this compound's case, can also dramatically alter potency and selectivity. nih.gov For example, adding a dibenzocycloheptadiene moiety to a related 4-hydroxy-N-benzylbutanamide structure resulted in a compound with relatively high inhibitory activity toward the GABA transporter mGAT2. researchgate.net
Stereospecificity of Biological Activity
This compound itself is an achiral molecule and does not have stereoisomers. However, the principle of stereospecificity is highly relevant when considering the design of its derivatives or its interaction with chiral biological targets like enzymes. If a chiral center is introduced into the this compound structure, the resulting enantiomers (non-superimposable mirror images) would likely exhibit different biological activities.
This is a well-documented phenomenon for other hydroxamic acid inhibitors. For example, studies on amino acid hydroxamates revealed significant differences in the inhibitory potency of D and L isomers against various aminopeptidases. nih.gov In one case, the D-isomers of leucine and valine hydroxamic acids were 150 times more potent inhibitors of Aeromonas aminopeptidase than their corresponding L-isomers. nih.gov Conversely, swine kidney microsomal aminopeptidase was inhibited more effectively by the L-isomers. nih.gov This stereospecificity arises because the precise three-dimensional arrangement of atoms in one enantiomer allows for a more optimal fit and interaction with the chiral binding site of the target protein. ontosight.aimdpi.comnih.gov
Mechanisms of Action Elucidation
Research into the mechanisms of action for this compound and its derivatives has pointed toward the modulation of key cellular enzymes and the subsequent alteration of gene expression.
Molecular Target Identification and Validation
The primary molecular targets for this compound are metalloenzymes, with a significant focus on zinc-dependent histone deacetylases (HDACs). targetmol.commedchemexpress.comtandfonline.com HDACs are crucial epigenetic regulators that remove acetyl groups from histone proteins, leading to chromatin compaction and repression of gene transcription. nih.gov The hydroxamic acid group of this compound acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDACs, thereby inhibiting their enzymatic activity. tandfonline.comdoi.org This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and can reactivate the expression of tumor suppressor genes. aacrjournals.org
Derivatives of this compound have also been identified as potent inhibitors of other metalloenzymes, such as matrix metalloproteinases (MMPs). mdpi.comnih.gov For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was shown to inhibit MMP-2, MMP-9, and MMP-14 with an IC₅₀ of 1–1.5 μM. banrepcultural.orgmdpi.com
Another identified target is the protein FLICE-like inhibitory protein (c-FLIP), an inhibitor of apoptosis. A derivative known as 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (also called Droxinostat or CMH) was found to downregulate the mRNA and protein levels of c-FLIP, thereby sensitizing cancer cells to apoptosis. nih.govaacrjournals.org
The table below shows the inhibitory activity of Droxinostat against various HDAC isoforms.
HDAC Isoform | IC₅₀ (μM) |
HDAC3 | 16.9 |
HDAC6 | 2.47 |
HDAC8 | 1.46 |
Data sourced from studies on Droxinostat. aacrjournals.orgmedkoo.com
Gene Expression Analysis (e.g., Connectivity Map)
Gene expression analysis provides a broad view of the cellular pathways affected by this compound and its analogs. Treatment of cancer cells with HDAC inhibitors typically alters the expression of 0.5–20% of genes, with a similar number of genes being up-regulated and down-regulated. pnas.orgnih.gov
A key tool for this analysis is the Connectivity Map (CMap), which compares the gene expression signature of a compound to a large database of signatures from other small molecules. aacrjournals.org When cells were treated with the this compound derivative Droxinostat, the resulting gene expression profile closely resembled those produced by known HDAC inhibitors. aacrjournals.org This provided strong evidence that its mechanism of action is indeed through HDAC inhibition. aacrjournals.org
One of the most consistently up-regulated genes following treatment with HDAC inhibitors is CDKN1A, which codes for the p21 protein, a critical cell cycle regulator. aacrjournals.orgnih.gov Conversely, studies have also shown that HDAC inhibitors can suppress the expression of certain genes, such as those mediated by interleukin-2 (IL-2), including c-myc and bag-1, which can contribute to the induction of apoptosis. ashpublications.org The this compound derivative CMH was specifically shown to inhibit the mRNA expression of both c-FLIP splice variants (c-FLIPₗ and c-FLIPₛ) at the transcription level. nih.gov These complex changes in gene expression underlie the diverse biological effects of these compounds, including cell cycle arrest and apoptosis. aacrjournals.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound or its derivatives, and a target protein at the molecular level. These methods are instrumental in structure-based drug design, helping to identify and optimize potential drug candidates.
For derivatives of this compound, these simulations have been pivotal in understanding their mechanism of action, particularly as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.net
Research Findings:
Studies have employed molecular docking to investigate how this compound derivatives bind to the active sites of these enzymes. For instance, in the context of HDAC6 inhibition, docking studies revealed that the hydroxamic acid moiety of the derivatives chelates the catalytic zinc ion in the enzyme's active site in a bidentate fashion. tandfonline.com Furthermore, these simulations have shown other crucial interactions, such as π-π stacking between the inhibitor and hydrophobic channel residues of HDAC6, which contribute to the binding affinity and selectivity. tandfonline.com
Similarly, docking simulations of related hydroxamic acid-based inhibitors with MMP-9 have demonstrated that the terminal acid groups can chelate the active site zinc ion and form hydrogen bonds with key amino acid residues like Tyr423. acs.org Molecular dynamics simulations are often performed subsequently to validate the stability of these docked poses and to observe the dynamic behavior of the ligand-protein complex over time, helping to identify stable and potent lead compounds. researchgate.net
Table 1: Summary of Molecular Docking Findings for this compound Derivatives
Target Enzyme | Derivative Class | Key Interactions Observed | Reference |
---|---|---|---|
Histone Deacetylase 6 (HDAC6) | Benzimidazol-2-yl)thio-N-hydroxybutanamide | Bidentate chelation of Zn²⁺ ion, π-π stacking with hydrophobic residues. | tandfonline.com |
Matrix Metalloproteinase-9 (MMP-9) | Triazine dendrimers with hydroxamic acid termini | Chelation of active site Zn²⁺, Hydrogen bonding with Tyr423. | acs.org |
Janus Kinase 3 (JAK3) | α,β-unsaturated amide inhibitors | Covalent binding to Cys909, Interactions with Lys855, Leu905. | mdpi.com |
Study of Metabolite Formation and Pathways
Research Findings:
While direct metabolic studies on this compound are limited, research on structurally related compounds provides significant insights. In vitro microsomal studies on similar molecules have shown that oxidation is a primary metabolic route, leading to the formation of ketone and other oxidized products. acs.org For isomers like 2-hydroxybutanamide and 4-hydroxybutanamide, potential metabolic reactions include the oxidation of the hydroxyl group to form a carbonyl group (e.g., 2-oxobutanamide) and the hydrolysis of the amide bond to yield the corresponding carboxylic acid (e.g., 4-hydroxybutanoic acid) and ammonia. The amide group itself can also be subject to reduction, forming an amine. These pathways are critical for determining the compound's biological half-life and the nature of its circulating metabolites.
Table 2: Potential Metabolic Pathways and Metabolites of this compound
Metabolic Reaction | Enzyme Class (Probable) | Potential Metabolite | Reference |
---|---|---|---|
Oxidation | Cytochrome P450 | N-hydroxy-x-oxobutanamide | acs.org |
Hydrolysis | Amidases/Hydrolases | Butanoic acid, Hydroxylamine | |
Reduction | Reductases | 2-hydroxybutylamine |
Pharmacokinetic Profile Investigations
Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical data on its behavior in the body. The pharmacokinetic profile of this compound derivatives has been a key area of investigation to assess their potential as orally administered drugs.
Research Findings:
Pharmacokinetic screening of several this compound-related compounds has revealed challenges, including poor oral absorption and low bioavailability. acs.org For example, studies in ICR mice with certain nitrogen-rich derivatives showed low drug exposure after oral administration, which was attributed to poor permeability. acs.org Furthermore, some related compounds exhibit high hepatic clearance, indicating that they are extensively metabolized by the liver, which can significantly reduce systemic exposure. acs.org
However, other related hydroxamic acid derivatives have shown more favorable pharmacokinetics. Marimastat, an oral matrix metalloproteinase inhibitor, demonstrated a predictable pharmacokinetic profile in healthy male volunteers. acs.org Following single oral doses, peak plasma concentrations were reached in 1.5-3 hours. The terminal elimination half-life was found to be approximately 8-10 hours, with drug exposure (as measured by AUC) being proportional to the dose. acs.org These findings highlight that while some this compound derivatives face pharmacokinetic challenges, structural modifications can lead to viable oral drug candidates.
Table 3: Pharmacokinetic Parameters of Marimastat (a related hydroxamate) in Healthy Volunteers
Parameter | Value | Description | Reference |
---|---|---|---|
Tmax (Time to Peak Concentration) | 1.5 - 3 hours | Time at which the maximum drug concentration is observed in plasma. | acs.org |
Terminal Elimination Half-life (t½) | 8 - 10 hours | Time required for the plasma concentration of the drug to decrease by half. | acs.org |
AUC (Area Under the Curve) | Proportional to dose | A measure of total drug exposure over time. | acs.org |
Future Directions and Therapeutic Development Considerations
Optimization of Lead Structures for Enhanced Efficacy and Selectivity
The N-hydroxybutanamide core is a key component in many inhibitors of metalloenzymes. mdpi.com The development of derivatives from this lead structure is a primary focus for enhancing efficacy and selectivity against specific enzyme targets. For instance, in the pursuit of new matrix metalloproteinase (MMP) inhibitors, structural modifications to the this compound scaffold are being explored to improve potency and specificity. mdpi.com
One notable advancement is the synthesis of an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide. This compound has demonstrated significant inhibitory activity against MMP-2, MMP-9, and MMP-14, with an IC50 value of 1–1.5 μM. banrepcultural.orgsciprofiles.comresearcher.life Further research will concentrate on creating N-hydroxybutanamides with various aniline derivatives to establish clear structure-activity relationships and boost MMP inhibition. mdpi.com
Similarly, in the context of histone deacetylase (HDAC) inhibitors, a class of anticancer agents, structure-based design has led to novel hydroxamic acid-based derivatives. One such compound, 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide, has shown impressive preferential activity against HDAC6 with a submicromolar potency (IC50 = 510 nM). citeab.comtandfonline.comnih.gov This highlights the potential of using the this compound scaffold to develop selective inhibitors, which is crucial for minimizing the side effects associated with broader pan-HDAC inhibition. citeab.comtandfonline.comtandfonline.com
Development of New Generations of Metalloenzyme Inhibitors
The this compound fragment is a common feature in inhibitors of various metalloenzymes. mdpi.comnih.gov Its presence in established MMP inhibitors like batimastat underscores its potential for developing new generations of these therapeutic agents. mdpi.comnih.govresearchgate.net The failure of early broad-spectrum MMP inhibitors in clinical trials has spurred efforts to create more selective compounds, and the this compound scaffold provides a promising starting point. mdpi.comresearchgate.net
A novel synthetic approach involving the ring opening of N-substituted succinimides offers a cost-effective method for producing a variety of this compound derivatives. mdpi.combanrepcultural.orgsciprofiles.comresearcher.life This method facilitates the creation of diverse structures that can be screened for inhibitory activity against different metalloenzymes. mdpi.comnih.gov For example, this technique was used to synthesize the aforementioned iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which has shown promise as a lead structure for new MMP inhibitors with potential antitumor activity. banrepcultural.orgsciprofiles.comresearcher.life The development of such compounds is driven by the need to overcome the limitations of previous generations of MMP inhibitors. researchgate.net
Exploration of Combination Therapies for Enhanced Efficacy
While preclinical studies have shown that MMP inhibitors can reduce tumor growth when combined with anticancer drugs like gemcitabine, cisplatin, carboplatin, or paclitaxel, clinical trials have not consistently demonstrated a benefit. mdpi.com However, the development of more potent and selective this compound-based inhibitors could revitalize interest in combination therapies.
Pharmacophore hybridization, which combines two or more functional groups to create a novel compound with enhanced biological activities, is a promising strategy. frontiersin.org For example, a hybrid compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, which integrates a hydroxamate group for metalloproteinase inhibition and a sulfonamide group for inducing apoptosis, has shown significant antimetastatic activity. This suggests that intelligently designed this compound hybrids could be effective in combination with other therapeutic agents.
Furthermore, derivatives of this compound have been investigated for their ability to sensitize resistant tumor cells to existing treatments. For instance, N-ethyl-3-hydroxybutanamide has been shown to enhance the sensitivity of prostate cancer cells to the therapeutic agent bicalutamide. This indicates a potential role for this compound derivatives in overcoming drug resistance, a major challenge in cancer therapy. nih.gov
Design of Novel Analogs for Specific Therapeutic Applications
The versatility of the this compound structure allows for the design of novel analogs tailored for specific therapeutic applications beyond cancer. For example, derivatives have been explored for their potential as anticonvulsants and analgesics, with their mechanism of action believed to involve interaction with GABAergic systems.
The development of this compound derivatives as gamma-aminobutyric acid (GABA) transporter inhibitors has focused on structural modifications to enhance potency and selectivity. Research has shown that incorporating benzhydryl and benzylamide moieties is crucial for inhibitory activity. Specifically, N-benzyl-4-hydroxybutanamide derivatives have demonstrated inhibitory activity against GABA transporters.
Furthermore, the synthesis of novel matrine-hydroxamic acid derivatives containing a benzene sulfonamide moiety has yielded compounds with exceptional antifungal activity against Candida albicans. rsc.org This highlights the broad potential of this compound-based structures in addressing a variety of therapeutic needs.
Role as Synthetic Intermediates for Complex Molecule Synthesis
This compound and its derivatives are valuable synthetic intermediates in organic chemistry. Their unique reactivity allows them to serve as building blocks for the synthesis of more complex molecules. A novel two-step approach for synthesizing hydroxamic acids, starting with the creation of an N-substituted succinimide followed by ring opening with hydroxylamine, provides a versatile method for producing a wide range of this compound derivatives. mdpi.com This method is efficient and allows for the creation of a diverse library of compounds for medicinal chemistry research. mdpi.com
The synthetic accessibility of this compound derivatives through various routes, including the reaction of butyrolactone with ammonia, has contributed to their widespread use in organic synthesis. These derivatives can undergo various chemical transformations, such as hydrolysis and oxidation, making them versatile precursors for a range of complex molecules.
Applications in Material Science Research
The functional groups present in this compound and its derivatives, such as the hydroxyl and amide groups, allow for hydrogen bonding, which can enhance the mechanical properties of polymers. This makes them potential monomers for the synthesis of new materials. For instance, N-ethyl-3-hydroxybutanamide has been explored as a monomer in polymer synthesis, with the potential to improve the flexibility and thermal stability of the resulting materials, making them suitable for applications like coatings and adhesives.
In one study, the incorporation of N-ethyl-3-hydroxybutanamide into polymer chains resulted in biodegradable polymers with promising characteristics for environmentally friendly packaging. Additionally, this compound derivatives have been used as building blocks for polymeric materials through poly-condensation reactions to form polyamides and polyureas. innosyn.com The ability to create novel adducts from this compound in combination with other renewable reagents opens up further possibilities in the development of sustainable materials. innosyn.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-hydroxybutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via hydroxylation of butanamide precursors. Key methods include:
- Hydroxylamine-mediated reactions : Reacting butanamide with hydroxylamine derivatives under controlled pH (8–10) and temperature (60–80°C) .
- Electrochemical oxidation : Using platinum electrodes in aqueous solutions to avoid byproducts .
- Critical Parameters : Monitor reaction time (over-hydroxylation risks), solvent polarity (e.g., DMF vs. ethanol), and purification via recrystallization or column chromatography .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and amide (C=O stretch: 1640–1680 cm⁻¹) groups .
- NMR : Use -NMR to identify the hydroxyl proton (δ 8.5–9.5 ppm, broad singlet) and -NMR for the carbonyl carbon (δ 165–175 ppm) .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., m/z 118 for [M+H]⁺) .
Q. What stability considerations are critical for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling : Avoid prolonged exposure to moisture or light; conduct stability assays via HPLC to detect degradation products (e.g., butyric acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
- Contradiction Analysis : Use Triz-based frameworks (Table 7, ) to assess experimental variables (e.g., solvent polarity affecting chemical shifts) .
- Collaborative Reproducibility : Share raw datasets (e.g., via Open Science Framework) for peer validation .
Q. What advanced analytical strategies optimize the detection of this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) with a Q-TOF detector for high sensitivity (LOD < 0.1 ng/mL) .
- Derivatization : Use dansyl chloride to enhance fluorescence detection in low-concentration samples .
- Matrix Effects : Apply standard addition methods to correct for ion suppression in serum/plasma .
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with HDAC enzymes; validate with in vitro IC₅₀ assays .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic attack sites .
- MD Simulations : Analyze binding stability over 100-ns trajectories using GROMACS .
Q. What experimental designs address ethical and reproducibility challenges in studying this compound’s bioactivity?
- Methodological Answer :
- Blinded Studies : Use double-blinded protocols for cell viability assays to minimize bias .
- FAIR Data Principles : Document metadata (e.g., cell line passage numbers, reagent lot numbers) in public repositories .
- Ethical Compliance : Adhere to NIH guidelines for in vivo studies, including IACUC approvals for animal models .
Data Presentation and Analysis Guidelines
Q. How should researchers present conflicting data on this compound’s thermodynamic properties?
- Methodological Answer :
- Uncertainty Quantification : Report standard deviations (≥3 replicates) and confidence intervals for enthalpy/entropy values .
- Visualization : Use error bars in Arrhenius plots and annotate outliers with mechanistic hypotheses (e.g., polymorphic transitions) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.